4-Ethyl-1-(2-fluoroethyl)-4-methylpiperidine
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Overview
Description
4-Ethyl-1-(2-fluoroethyl)-4-methylpiperidine is a chemical compound that belongs to the piperidine class of organic compounds Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-(2-fluoroethyl)-4-methylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, which is then subjected to alkylation reactions.
Alkylation: The piperidine ring is alkylated using ethyl and methyl halides under basic conditions to introduce the ethyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors, with careful control of temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-(2-fluoroethyl)-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
4-Ethyl-1-(2-fluoroethyl)-4-methylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-(2-fluoroethyl)-4-methylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoroethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-1-(2-fluoroethyl)-4-phenylpiperidine
- 4-Ethyl-1-(2-fluoroethyl)-4-methylpyridine
Uniqueness
4-Ethyl-1-(2-fluoroethyl)-4-methylpiperidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluoroethyl group, in particular, can significantly influence its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C10H20FN |
---|---|
Molecular Weight |
173.27 g/mol |
IUPAC Name |
4-ethyl-1-(2-fluoroethyl)-4-methylpiperidine |
InChI |
InChI=1S/C10H20FN/c1-3-10(2)4-7-12(8-5-10)9-6-11/h3-9H2,1-2H3 |
InChI Key |
YTSNLRDYHPJQJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCN(CC1)CCF)C |
Origin of Product |
United States |
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